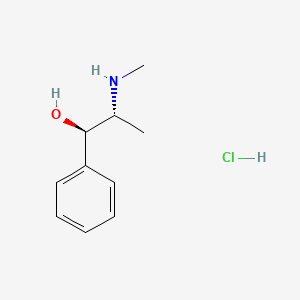

Pseudoephedrine, hydrochloride, (-)-

Description

BenchChem offers high-quality Pseudoephedrine, hydrochloride, (-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pseudoephedrine, hydrochloride, (-)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

670-40-6 |

|---|---|

Molecular Formula |

C10H16ClNO |

Molecular Weight |

201.69 g/mol |

IUPAC Name |

(1R,2R)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10+;/m1./s1 |

InChI Key |

BALXUFOVQVENIU-SCYNACPDSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC=CC=C1)O)NC.Cl |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Versatility of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety. Among the various strategies to achieve stereocontrol, the use of chiral auxiliaries remains a powerful and reliable method. (1S,2S)-(+)-Pseudoephedrine and its (1R,2R)-(-)-enantiomer have emerged as highly effective and practical chiral auxiliaries for a range of asymmetric transformations.[1][2] Derived from readily available and inexpensive starting materials, pseudoephedrine offers excellent stereocontrol, predictable outcomes, and often crystalline intermediates that facilitate purification.[1][3]

This technical guide provides a comprehensive overview of the application of pseudoephedrine in asymmetric synthesis, focusing on its use in alkylation, aldol (B89426), and Michael reactions. It details the underlying principles of stereocontrol, provides structured data on reaction outcomes, and offers detailed experimental protocols for key transformations.

Core Principle: Chelation-Controlled Stereodifferentiation

The remarkable stereocontrol exerted by the pseudoephedrine auxiliary stems from its ability to form a rigid, chelated intermediate upon deprotonation of the corresponding amide.[4] The process begins with the formation of a tertiary amide by reacting pseudoephedrine with a carboxylic acid derivative.[4] Subsequent deprotonation of the α-carbon with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a (Z)-enolate.[4] The lithium cation is then chelated by the enolate oxygen and the hydroxyl group of the pseudoephedrine moiety, forming a stable six-membered ring-like transition state.[4] This conformation effectively blocks one face of the enolate, directing the approach of an electrophile to the less sterically hindered face.[4] The presence of lithium chloride is often crucial, as it is believed to modify the aggregation state and reactivity of the enolate, leading to higher yields and faster reactions.[1][4]

Asymmetric Alkylation

The asymmetric alkylation of pseudoephedrine amides is a robust method for the synthesis of enantiomerically enriched α-substituted carboxylic acids and their derivatives.[1] The reaction proceeds with high diastereoselectivity for a wide range of primary and even some secondary alkyl halides.[1][5]

Quantitative Data for Asymmetric Alkylation of Pseudoephedrine Amides

| Entry | Electrophile | Product | Diastereomeric Ratio (dr) | Yield (%) | Reference(s) |

| 1 | MeI | α-Methylated amide | >99:1 | 95 | [6] |

| 2 | BnBr | α-Benzylated amide | 95:5 | 92 | [6] |

| 3 | Allyl Bromide | α-Allylated amide | 97:3 | 91 | [6] |

| 4 | EtI (on α-methyl amide) | α-Ethyl-α-methyl amide | 9:1 | 71 (major) | [7] |

| 5 | BnBr (on α-methyl amide) | α-Benzyl-α-methyl amide | 4:1 | - | [6] |

Asymmetric Aldol Reactions

Pseudoephedrine amides are also excellent substrates for asymmetric aldol reactions, providing access to chiral β-hydroxy acids and their derivatives with high levels of stereocontrol.[8][9] The stereochemical outcome can be influenced by the metal counterion of the enolate and the presence of additives.[9][10]

Quantitative Data for Asymmetric Aldol Reactions of Pseudoephedrine Amides

| Entry | Aldehyde | Diastereomeric Ratio (dr) | Yield (%) | Reference(s) |

| 1 | Isobutyraldehyde | 95:5 | 85 | [9] |

| 2 | Benzaldehyde | 97:3 | 82 | [9] |

| 3 | Acetaldehyde | 92:8 | 78 | [8] |

Asymmetric Michael Additions

The conjugate addition of nucleophiles to α,β-unsaturated amides derived from pseudoephedrine provides a powerful tool for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.[11][12] The chiral auxiliary effectively directs the approach of the nucleophile, leading to high diastereoselectivity in the resulting adducts.[11] The stereochemical outcome can be influenced by additives such as lithium chloride.[11]

Quantitative Data for Asymmetric Michael Additions to Pseudoephedrine Amides

| Entry | Nucleophile | Michael Acceptor | Diastereomeric Ratio (dr) | Yield (%) | Reference(s) |

| 1 | Dibenzylamine | N-Crotonyl-(+)-pseudoephedrine | >95:5 | 88 | [11] |

| 2 | Lithium dibenzylamide | N-Cinnamoyl-(+)-pseudoephedrine | >98:2 | 90 | [12][13] |

| 3 | Organolithium reagents | (S,S)-(+)-pseudoephedrine enamides | Excellent | High | [14] |

Cleavage of the Pseudoephedrine Auxiliary

A critical step in the synthetic sequence is the removal of the chiral auxiliary to unmask the desired enantiomerically enriched product. The pseudoephedrine auxiliary is versatile in this regard, as it can be cleaved under various conditions to yield carboxylic acids, alcohols, aldehydes, or ketones.[5][15][16] A significant advantage is that the auxiliary can often be recovered in high yield and reused.[9][17]

Quantitative Data for Cleavage of Pseudoephedrine Amides

| Product Type | Cleavage Method | Reagents | Yield (%) | Enantiomeric Excess (ee %) | Reference(s) |

| Carboxylic Acid | Acidic Hydrolysis | 9-18 N H₂SO₄, dioxane | 85-97 | >99 | [18] |

| Carboxylic Acid | Basic Hydrolysis | n-Bu₄NOH, t-BuOH/H₂O | 89-99 | >99 | [18] |

| Primary Alcohol | Reduction | LiBH₄, Me₃SiCl | 89-94 | >99 | [18] |

| Primary Alcohol | Reduction | Lithium amidotrihydroborate (LAB) | 89-94 | - | [19][20] |

| Aldehyde | Reduction | LiAl(OEt)₃H | - | - | [16][21] |

| Ketone | Addition of Organometallic Reagent | R'Li or R'MgX | 95-98 | >99 | [15][20] |

Experimental Protocols

I. Preparation of the N-Acyl-(+)-pseudoephedrine

This procedure describes the general method for the acylation of (+)-pseudoephedrine.

Materials:

-

(+)-Pseudoephedrine

-

Anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Base (e.g., Triethylamine or Pyridine)

-

Acylating agent (e.g., Acid chloride or Symmetric anhydride)

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Charge a clean, dry reaction vessel with (1S,2S)-(+)-pseudoephedrine and the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen).[3]

-

Cool the resulting suspension to 0-5 °C with constant stirring.[21]

-

Add the base (e.g., triethylamine, 1.2 eq) to the suspension.[21]

-

Slowly add the acylating agent (e.g., propionyl chloride, 1.1 eq) dropwise, maintaining the internal temperature below 10 °C.[21]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC).[21]

-

Upon completion, quench the reaction by adding 1 M HCl.[21]

-

Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.[21]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acyl-(+)-pseudoephedrine.[21]

-

The product can be purified by column chromatography or recrystallization.[21]

II. Diastereoselective Alkylation of a Pseudoephedrine Amide

This protocol outlines the general procedure for the key stereochemistry-defining step.

Materials:

-

N-Acyl-(+)-pseudoephedrine amide

-

Anhydrous Lithium Chloride (LiCl)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi)

-

Alkyl halide

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

In a flame-dried flask under an inert atmosphere, prepare a slurry of the pseudoephedrine amide (1.0 eq) and anhydrous LiCl (4.0-6.0 eq) in anhydrous THF.[4][21]

-

In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.2 eq) to diisopropylamine (2.3 eq) in anhydrous THF at -78 °C, then warming to 0 °C for 30 minutes.[21]

-

Cool the LDA solution to -78 °C and slowly transfer it to the amide/LiCl slurry.[21]

-

Stir the resulting mixture for 1 hour at -78 °C, then warm to 0 °C for 30 minutes, and finally re-cool to -78 °C.[21]

-

Add the alkyl halide (1.5 eq) dropwise and stir at -78 °C for 2-4 hours.[21]

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[21]

-

Extract the product with ethyl acetate.[21]

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[21]

-

The crude alkylated product can be purified by flash column chromatography or recrystallization.[3]

III. Cleavage of the Pseudoephedrine Auxiliary to a Carboxylic Acid (Acidic Hydrolysis)

This protocol describes the liberation of the chiral carboxylic acid.

Materials:

-

Alkylated pseudoephedrine amide

-

Dioxane

-

Aqueous sulfuric acid (9-18 N)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the N-acyl-(+)-pseudoephedrine amide (1.0 eq) in dioxane.[18]

-

Add an equal volume of aqueous sulfuric acid (9-18 N).[18]

-

Heat the biphasic mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours, monitoring the reaction by TLC.[18]

-

After cooling to room temperature, the mixture is worked up by extraction to isolate the carboxylic acid. The aqueous layer can be basified to recover the pseudoephedrine auxiliary.[16][18]

Visualizing the Process: Workflows and Mechanisms

To further elucidate the experimental workflow and the proposed mechanism of stereocontrol, the following diagrams are provided.

Conclusion

Pseudoephedrine has proven to be a robust and versatile chiral auxiliary in asymmetric synthesis. Its low cost, ready availability in both enantiomeric forms, and the high degree of stereocontrol it imparts make it an attractive choice for the synthesis of a wide array of enantiomerically enriched molecules.[1][8] The often crystalline nature of the amide intermediates and the straightforward cleavage of the auxiliary to various functional groups further enhance its practical utility.[1][4] While regulatory considerations regarding pseudoephedrine exist in some regions, its effectiveness has spurred the development of analogues like pseudoephenamine, which offers similar or even superior performance in some cases without the associated restrictions.[6][7] The methodologies and data presented in this guide underscore the significant and continued impact of pseudoephedrine-based auxiliaries in modern synthetic chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. (S,S)-(+)-Pseudoephedrine as chiral auxiliary in asymmetric acetate aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]

- 13. (S,S)-(+)-pseudoephedrine as chiral auxiliary in asymmetric aza-Michael reactions. Unexpected selectivity change when manipulating the structure of the auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (S,S)-(+)-Pseudoephedrine as chiral auxiliary in asymmetric conjugate addition and tandem conjugate addition/alpha-alkylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis - ProQuest [proquest.com]

- 20. dash.harvard.edu [dash.harvard.edu]

- 21. benchchem.com [benchchem.com]

A Technical Guide to the Mechanism of Pseudoephedrine-Directed Alkylation

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Myers asymmetric alkylation, a robust and highly stereoselective method utilizing the chiral auxiliary pseudoephedrine. We will dissect the core mechanism, present key performance data, and provide detailed experimental protocols for its application in synthesizing enantiomerically enriched compounds.

Core Principles and Mechanism

The synthetic utility of pseudoephedrine as a chiral auxiliary, developed by Andrew G. Myers, lies in its ability to direct the stereoselective alkylation of enolates derived from pseudoephedrine amides.[1][2] Both enantiomers of pseudoephedrine are inexpensive and readily available, allowing for access to either enantiomer of the desired α-substituted product.[3][4] The process is renowned for its high diastereoselectivity, often exceeding 95% de, and the crystalline nature of the intermediates, which facilitates purification.[1][5]

The mechanism proceeds through three primary stages:

-

Amide Formation: Pseudoephedrine is acylated with a carboxylic acid derivative (e.g., acid chloride or anhydride) to form the corresponding tertiary amide.[1][6] This reaction is typically high-yielding.[5]

-

Diastereoselective Alkylation: The α-proton of the amide is abstracted by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a (Z)-enolate.[6][7] The high diastereoselectivity of the subsequent alkylation is attributed to a rigid, chelated transition state. The lithium cation chelates to both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group, forming a stable six-membered ring-like structure.[7][8] This conformation, combined with the steric hindrance from the auxiliary's methyl group, effectively blocks one face of the enolate. Consequently, the electrophile (alkyl halide) is directed to attack from the less hindered face, resulting in a predictable stereochemical outcome where the new stereocenter is syn to the methyl group.[6][7]

-

Auxiliary Cleavage: The chiral auxiliary is subsequently removed to yield the final product. This can be achieved under various conditions to produce different functional groups, such as carboxylic acids, alcohols, aldehydes, or ketones, with the auxiliary being recoverable for reuse.[1][7][9]

A critical component for the success of this reaction is the addition of anhydrous lithium chloride (LiCl).[10] LiCl is believed to break up enolate aggregates, thereby increasing the reactivity of the enolate.[5][8] Its presence is essential for accelerating the rate of alkylation and suppressing potential side reactions like O-alkylation of the auxiliary's hydroxyl group.[5][11]

Quantitative Data Summary

The efficiency and selectivity of the pseudoephedrine-directed alkylation are well-documented. The following tables summarize representative quantitative data for the key steps of the process.

Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides with Primary Alkyl Halides [5][10]

| Entry | Pseudoephedrine Amide | Alkyl Halide | Yield (%) | Crude Diastereomeric Ratio (dr) | Isolated Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| 1 | Propionamide | n-Butyl iodide | 80 | 95:5 | ≥99:1 |

| 2 | Propionamide | Benzyl bromide | 90 | 96:4 | ≥99:1 |

| 3 | Phenylacetamide | Methyl iodide | 92 | 97:3 | ≥99:1 |

| 4 | Phenylacetamide | Ethyl bromide | 88 | 98:2 | ≥99:1 |

Table 2: Cleavage of Alkylated Amides and Product Formation [9]

| Product Type | Cleavage Method | Reagents | Substrate Scope | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Carboxylic Acid | Acidic Hydrolysis | 9-18 N H₂SO₄, dioxane | Various alkyl, aryl | 85-97 | >99 |

| Carboxylic Acid | Basic Hydrolysis | n-Bu₄NOH, t-BuOH/H₂O | Various alkyl, aryl | 89-99 | >99 |

| Primary Alcohol | Reduction | LiBH₄, Me₃SiCl | Various alkyl | 89-94 | >99 |

| Aldehyde | Reduction | LiAlH(OEt)₃ | Various alkyl, aryl | 75-90 | >99 |

| Ketone | Organometallic Add. | R'Li or R'MgBr | Various alkyl, aryl | 80-95 | >99 |

Visualized Workflows and Mechanisms

Caption: General experimental workflow for using pseudoephedrine as a chiral auxiliary.[7]

Caption: The chelated (Z)-enolate intermediate directs electrophilic attack.[7][8]

Caption: Diverse chiral products from a common intermediate.[9][11]

Key Experimental Protocols

The following protocols are generalized from methodologies reported by Myers et al. and are intended as a guide.[5][10] Optimization may be required for specific substrates.

Protocol 1: Synthesis of Pseudoephedrine Amide (Acylation) [5][12]

-

Materials:

-

(1S,2S)-(+)-Pseudoephedrine (1.0 equiv)

-

Acyl chloride or anhydride (B1165640) (1.1 equiv)

-

Triethylamine (B128534) (1.2 equiv)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

1 M HCl, Saturated NaHCO₃ solution, Brine

-

-

Procedure:

-

Under an inert atmosphere (N₂ or Ar), dissolve pseudoephedrine in anhydrous CH₂Cl₂.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add the acyl chloride or anhydride dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.

-

Quench the reaction by adding 1 M HCl. Separate the organic layer.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude amide product by recrystallization or column chromatography.

-

Protocol 2: Diastereoselective Alkylation of Pseudoephedrine Amide [5][10][11]

-

Materials:

-

Pseudoephedrine amide (1.0 equiv)

-

Anhydrous Lithium Chloride (LiCl, 6.0-7.0 equiv), flame-dried

-

Diisopropylamine (2.25 equiv), freshly distilled

-

n-Butyllithium (n-BuLi, 2.1 equiv) in hexanes

-

Alkyl halide (1.5-4.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

-

Procedure:

-

Preparation of LDA/LiCl Slurry: To a flame-dried, argon-purged flask, add anhydrous LiCl and anhydrous THF. Cool the suspension to -78 °C (dry ice/acetone bath). Add diisopropylamine.

-

Slowly add n-BuLi to the stirred suspension at -78 °C. Stir for 5 minutes. Briefly warm the solution to 0 °C for 5 minutes, then cool back to -78 °C.

-

Enolate Formation: In a separate flame-dried flask, dissolve the pseudoephedrine amide in anhydrous THF.

-

Slowly add the pseudoephedrine amide solution to the cold LDA/LiCl slurry at -78 °C via cannula.

-

Stir the mixture at -78 °C for 30-60 minutes, then warm to 0 °C and stir for an additional 10-15 minutes to ensure complete enolization.

-

Alkylation: Cool the enolate suspension to the appropriate temperature (typically 0 °C for primary halides).[5] Add the alkylating agent dropwise.

-

Stir the reaction at 0 °C for 2-4 hours or until TLC indicates completion.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by recrystallization to obtain the diastereomerically pure alkylated amide.[11]

-

Protocol 3: Auxiliary Cleavage to a Carboxylic Acid (Acidic Hydrolysis) [1][9]

-

Materials:

-

Alkylated pseudoephedrine amide (1.0 equiv)

-

Dioxane

-

9 N Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Sodium hydroxide (B78521) (NaOH) solution (for auxiliary recovery)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the alkylated pseudoephedrine amide in dioxane.

-

Add an equal volume of 9 N H₂SO₄.

-

Heat the biphasic mixture to reflux (approx. 110-115 °C) for 12-24 hours, monitoring by TLC.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous mixture with diethyl ether (3x) to isolate the chiral carboxylic acid. The combined ether layers can be dried over MgSO₄ and concentrated.

-

Auxiliary Recovery: To recover the pseudoephedrine, basify the aqueous layer with NaOH solution until pH > 12. Extract the basic aqueous layer with dichloromethane (3x). Dry and concentrate the organic layers to recover the pseudoephedrine auxiliary.[1]

-

References

- 1. benchchem.com [benchchem.com]

- 2. synarchive.com [synarchive.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Stereochemical Control with (-)-Pseudoephedrine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of (-)-pseudoephedrine (B34784) as a robust and practical chiral auxiliary in asymmetric synthesis. (-)-Pseudoephedrine and its enantiomer are inexpensive, readily available commodity chemicals that have become a cornerstone in stereocontrolled synthesis, enabling the production of highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[1][2][3][4][5] This document delves into the core principles, detailed experimental methodologies, and quantitative outcomes associated with this powerful synthetic tool.

Core Principles of Stereochemical Control

The use of pseudoephedrine as a chiral auxiliary follows a reliable three-step sequence:

-

Amide Formation: The chiral auxiliary is covalently attached to an achiral carboxylic acid derivative.[6][7]

-

Diastereoselective Alkylation: The key stereochemistry-defining step, where an electrophile is introduced with high facial selectivity.[6]

-

Auxiliary Cleavage: The chiral auxiliary is removed to yield the enantiomerically enriched product, and the auxiliary can often be recovered and reused.[6][7][8]

The remarkable stereoselectivity of the alkylation step is attributed to a well-defined transition state.[6] After forming the tertiary amide, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used to deprotonate the α-carbon, generating a (Z)-enolate.[6][8] In the presence of lithium chloride, this enolate is believed to form a rigid, six-membered chelated intermediate with the lithium cation coordinated to both the enolate oxygen and the auxiliary's hydroxyl group.[6][8] The steric bulk of the pseudoephedrine's methyl group effectively blocks one face of the enolate, forcing the incoming electrophile to attack from the less hindered side.[6][8] This results in a predictable stereochemical outcome where the newly formed stereocenter is syn to the methyl group and anti to the hydroxyl group of the auxiliary.[6][8] The presence of lithium chloride is critical, as it accelerates the rate of alkylation and suppresses undesired O-alkylation of the auxiliary's hydroxyl group.[1][6][9]

Data Presentation: Performance in Asymmetric Alkylation

The pseudoephedrine method consistently delivers high diastereoselectivity and yields across a broad range of substrates. The alkylated amide products are often crystalline, which allows for easy purification and enhancement of diastereomeric purity to ≥99% through recrystallization.[1][3]

Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides

| Entry | Starting Amide | Alkyl Halide (Electrophile) | Crude Diastereomeric Excess (de, %) | Isolated Yield (%) | Isolated de (%) |

|---|---|---|---|---|---|

| 1 | Pseudoephedrine propionamide | n-Butyl iodide | 97 | 89 | ≥99 |

| 2 | Pseudoephedrine propionamide | Benzyl bromide | 98 | 90 | ≥99 |

| 3 | Pseudoephedrine propionamide | Allyl iodide | 98 | 91 | ≥99 |

| 4 | Pseudoephedrine isovaleramide | Benzyl bromide | ≥99 | 88 | ≥99 |

| 5 | Pseudoephedrine phenylacetamide | Ethyl iodide | 98 | 94 | ≥99 |

| 6 | Pseudoephedrine propionamide | Isopropyl iodide | 90 | 80 | 95 |

| 7 | Pseudoephedrine propionamide | Isobutyl iodide | 97 | 87 | 98 |

Data sourced from Myers, A. G., et al. (1997). J. Am. Chem. Soc., 119(28), 6496-6511.[1]

Table 2: Cleavage of Alkylated Amides and Enantiomeric Purity of Products

| Alkylated Amide Precursor | Cleavage Method | Product Type | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| (2R)-2-Methyl-N,N-dimethyl-3-phenylpropionamide derivative | Acidic Hydrolysis | Carboxylic Acid | (2R)-2-Methyl-3-phenylpropanoic acid | 95 | 99 |

| (2R)-2-Methyl-N,N-dimethyl-3-phenylpropionamide derivative | Reductive (LAB) | Alcohol | (2R)-2-Methyl-3-phenyl-1-propanol | 94 | >99 |

| (2R)-2-Methyl-N,N-dimethyl-3-phenylpropionamide derivative | Organolithium Add. | Ketone | (3R)-3-Methyl-4-phenyl-2-butanone | 98 | >99 |

| (2S)-2-Benzyl-N,N-dimethylpentanamide derivative | Acidic Hydrolysis | Carboxylic Acid | (2S)-2-Benzylpentanoic acid | 98 | >99 |

| (2S)-2-Benzyl-N,N-dimethylpentanamide derivative | Reductive (LAB) | Alcohol | (2S)-2-Benzyl-1-pentanol | 91 | >99 |

Data sourced from Myers, A. G., et al. (1997) and BenchChem technical guides.[1][6]

Visualizations: Workflows and Mechanisms

Caption: General experimental workflow for asymmetric synthesis.

Caption: Mechanism of stereochemical control.

Caption: Pathways for chiral auxiliary cleavage.

Experimental Protocols

All non-aqueous reactions should be performed under a positive pressure of argon in flame-dried glassware. Anhydrous solvents are required for the alkylation step.[1]

This protocol describes the formation of N-propionyl-(+)-pseudoephedrine.

-

Materials: (+)-Pseudoephedrine, propionyl chloride, triethylamine (B128534) (TEA), dichloromethane (B109758) (DCM, anhydrous), 1 M HCl, saturated NaHCO₃ solution, brine.

-

Procedure:

-

Dissolve (+)-pseudoephedrine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.[10]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.[10]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by adding 1 M HCl and separate the organic layer.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.[10]

-

This protocol is a general procedure for the alkylation of a pseudoephedrine amide enolate.

-

Materials: Pseudoephedrine amide, anhydrous lithium chloride (LiCl), diisopropylamine (B44863), n-butyllithium (n-BuLi), anhydrous tetrahydrofuran (B95107) (THF), alkyl halide (electrophile), saturated NH₄Cl solution.

-

Procedure:

-

Enolate Formation: To a flame-dried flask under argon, add the pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0-7.0 eq). Add anhydrous THF.[9][11]

-

In a separate flask, prepare a solution of LDA by adding n-BuLi (1.05 eq) to diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, then warming to 0 °C for 15-30 minutes.

-

Cool the LDA solution to -78 °C and transfer it slowly to the amide/LiCl slurry.

-

Stir the mixture at -78 °C for 30-60 minutes, then warm to 0 °C for 15 minutes to ensure complete enolate formation. Re-cool the mixture to the desired reaction temperature (typically 0 °C or -78 °C).[9]

-

Alkylation: Add the alkyl halide (1.5-4.0 eq) dropwise to the enolate suspension.[1][9]

-

Stir the reaction at the chosen temperature for 1-12 hours, monitoring progress by TLC.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude product is often purified by recrystallization to improve diastereomeric purity.[9]

-

The choice of cleavage method depends on the desired final product.

A. Acidic Hydrolysis to a Carboxylic Acid [7][12][13]

-

Materials: Alkylated pseudoephedrine amide, 9 N Sulfuric acid (H₂SO₄), dioxane.

-

Procedure:

-

Dissolve the alkylated amide (1.0 eq) in a mixture of dioxane and 9 N H₂SO₄.

-

Heat the mixture at reflux (approx. 115 °C) for 12-24 hours.

-

Cool the reaction to room temperature, dilute with water, and extract the carboxylic acid with diethyl ether.

-

The pseudoephedrine auxiliary can be recovered from the aqueous layer by basifying with NaOH (pH > 12) and extracting with dichloromethane.[7]

-

B. Reductive Cleavage to a Primary Alcohol [12][13][14]

-

Materials: Alkylated pseudoephedrine amide, lithium aluminum hydride (LiAlH₄) or lithium amidotrihydroborate (LAB), anhydrous THF.

-

Procedure:

-

Add a solution of the alkylated amide (1.0 eq) in anhydrous THF dropwise to a stirred suspension of the reducing agent (e.g., LiAlH₄, >2.0 eq) in THF at 0 °C under argon.

-

Stir the reaction at room temperature or reflux until complete (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting solids, and the combined filtrate can be purified by column chromatography to separate the chiral alcohol from the recovered auxiliary.

-

C. Addition of Organometallics to a Ketone [12][13]

-

Materials: Alkylated pseudoephedrine amide, organolithium reagent (R'-Li), anhydrous THF.

-

Procedure:

-

Dissolve the alkylated amide (1.0 eq) in anhydrous THF under argon and cool to -78 °C.

-

Add the organolithium reagent (2.0-5.0 eq) dropwise.

-

Stir the reaction at -78 °C and allow it to warm slowly to 0 °C.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product. The ketone is purified by column chromatography.

-

Conclusion

(-)-Pseudoephedrine hydrochloride provides a highly effective, economical, and versatile platform for asymmetric synthesis. The methodology is characterized by high diastereoselectivities, broad substrate scope, operational simplicity, and the ability to recover the chiral auxiliary.[1][7] The crystalline nature of the amide intermediates often simplifies purification, making this a preferred method in both academic research and industrial process chemistry for the synthesis of complex chiral molecules.[1][3][4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]

- 3. Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis - ProQuest [proquest.com]

- 4. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Advent of Pseudoephedrine as a Practical Chiral Auxiliary: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pursuit of enantiomerically pure compounds is a defining challenge in modern chemistry, particularly within drug development where the chirality of a molecule can dictate its efficacy and safety. Chiral auxiliaries—reversibly attached molecular fragments that direct the stereochemical outcome of a reaction—are a cornerstone of asymmetric synthesis. This technical guide delves into the discovery and application of pseudoephedrine as a remarkably practical and efficient chiral auxiliary, a methodology pioneered by Andrew G. Myers and his research group.[1][2]

Pseudoephedrine's value stems from its low cost, ready availability in both enantiomeric forms, and its ability to direct asymmetric alkylations with exceptionally high levels of stereocontrol.[3][4] The resulting amide derivatives are often highly crystalline, facilitating purification by simple recrystallization.[5][6] Furthermore, the auxiliary can be cleaved under various conditions to provide a diverse range of enantiomerically enriched products, including carboxylic acids, alcohols, aldehydes, and ketones, and can often be recovered and reused.[7][8]

Core Principle: Mechanism of Diastereoselection

The effectiveness of pseudoephedrine as a chiral auxiliary is rooted in the formation of a rigid, chelated intermediate that selectively exposes only one face of the enolate to an incoming electrophile.[3] The process follows a reliable three-step sequence: amide formation, diastereoselective alkylation, and auxiliary cleavage.

-

Amide Formation: Pseudoephedrine, a chiral amino alcohol, is first acylated with a carboxylic acid derivative (such as an acid chloride or anhydride) to form a stable tertiary amide.[3]

-

Enolate Formation: The α-proton of the amide is then deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This step is crucial and is performed in the presence of lithium chloride (LiCl), which is essential for accelerating the rate of alkylation and preventing unwanted side reactions.[5][6]

-

Chelated Intermediate: The resulting (Z)-enolate forms a stable, six-membered ring-like transition state where the lithium cation is chelated by both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group.[3]

-

Facial Shielding & Alkylation: This rigid conformation, combined with the steric bulk of the auxiliary's methyl group, effectively blocks one face of the enolate. Consequently, an approaching electrophile (e.g., an alkyl halide) can only attack from the less hindered side, leading to a predictable stereochemical outcome.[3][7] The product of this alkylation has a syn relationship with the methyl group and an anti relationship with the hydroxyl group of the auxiliary.[7]

The following diagram illustrates the overall workflow.

The key to the high diastereoselectivity is the conformation of the lithium enolate intermediate, as depicted below.

Experimental Protocols

The following sections provide detailed, generalized protocols for the key steps of the Myers asymmetric alkylation.

This procedure describes the coupling of pseudoephedrine with an acid chloride.

-

Setup: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1S,2S)-(+)-pseudoephedrine (1.0 equiv.) in an anhydrous aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂). Add triethylamine (B128534) (1.2 equiv.).[9]

-

Acylation: Cool the solution to 0 °C. Slowly add the desired acid chloride (1.1 equiv.) dropwise to the stirred solution.[5]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the pseudoephedrine is consumed.[5][9]

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer twice with CH₂Cl₂.[5]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude product, a tertiary amide, is often a crystalline solid and can be purified by recrystallization.[10]

This protocol outlines the formation of the enolate and its subsequent reaction with a primary alkyl halide.

-

LDA Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, prepare a fresh solution of LDA. Add n-butyllithium (n-BuLi, 2.1 equiv.) to a solution of diisopropylamine (B44863) (2.2 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C. Stir for 30 minutes at 0 °C.[5]

-

Amide Solution: In a separate oven-dried flask, dissolve the pseudoephedrine amide (1.0 equiv.) and anhydrous lithium chloride (6.0 equiv.) in anhydrous THF.[5]

-

Enolization: Cool the amide solution to -78 °C. Slowly add the freshly prepared LDA solution via cannula. Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes, and finally stir at room temperature for 15 minutes to ensure complete enolate formation.[5]

-

Alkylation: Cool the enolate solution to 0 °C and add the alkyl halide (1.5-4.0 equiv.) dropwise. Monitor the reaction by TLC.[5]

-

Work-up: Upon completion, quench the reaction with a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. Extract the mixture three times with ethyl acetate (B1210297) (EtOAc).[5]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The resulting alkylated amide can be purified by recrystallization to achieve high diastereomeric purity (often ≥99% de).[6]

The method for cleaving the auxiliary determines the final product. Below are protocols for obtaining carboxylic acids and primary alcohols.

2.3.1 Cleavage to Carboxylic Acids (Acidic Hydrolysis)

-

Setup: In a round-bottom flask with a reflux condenser, dissolve the alkylated pseudoephedrine amide (1.0 equiv.) in dioxane.[11]

-

Hydrolysis: Add an equal volume of aqueous sulfuric acid (9-18 N). Heat the biphasic mixture to reflux (100-110 °C) for 12-24 hours.[11]

-

Work-up: Cool the mixture to room temperature. Extract the product with diethyl ether. The aqueous layer can be basified to recover the pseudoephedrine auxiliary.[11][12]

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the enantiomerically enriched carboxylic acid.[11]

2.3.2 Cleavage to Primary Alcohols (Reductive Cleavage)

-

Setup: To a solution of the alkylated pseudoephedrine amide (1.0 equiv.) in anhydrous THF at 0 °C, add chlorotrimethylsilane (B32843) (TMSCl, 2.0 equiv.).[11]

-

Reduction: Add a solution of lithium borohydride (B1222165) (LiBH₄, 2.0 equiv.) in THF. Stir the reaction at room temperature for 12-16 hours.[11]

-

Work-up: Carefully quench the reaction by the dropwise addition of water, followed by a 1 M NaOH solution. Stir vigorously until a white precipitate forms.[9]

-

Purification: Filter the mixture through Celite®, washing the pad with ethyl acetate. The filtrate contains the chiral alcohol and the recovered auxiliary, which can be separated by column chromatography or acid-base extraction.[9]

The choice of cleavage method allows for versatile synthesis pathways.

Data Presentation: Scope and Efficacy

The Myers alkylation methodology is effective for a wide range of substrates. The following tables summarize representative data for the alkylation and subsequent cleavage steps, highlighting the high yields and exceptional stereoselectivity achieved.

Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides (Data compiled from representative literature)

| Entry | Amide Substrate (R in R-CO-Aux) | Electrophile (R'-X) | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | Propionyl | Benzyl bromide | 95 | >99 |

| 2 | Propionyl | Ethyl iodide | 91 | 98 |

| 3 | Phenylacetyl | Methyl iodide | 90 | >99 |

| 4 | Butyryl | Allyl bromide | 94 | 98 |

Table 2: Cleavage of Alkylated Amides to Various Products (Data compiled from representative literature[11])

| Entry | Cleavage Method | Reagents | Product Type | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Acidic Hydrolysis | 9-18 N H₂SO₄, dioxane | Carboxylic Acid | 85-97 | >99 |

| 2 | Basic Hydrolysis | n-Bu₄NOH, t-BuOH/H₂O | Carboxylic Acid | 89-99 | >99 |

| 3 | Reduction | LiBH₄, TMSCl | Primary Alcohol | 89-94 | >99 |

| 4 | Organometallic Add. | R'-Li, THF | Ketone | High | High |

Conclusion

The discovery of pseudoephedrine as a chiral auxiliary represents a significant advance in asymmetric synthesis. Its low cost, operational simplicity, high diastereoselectivity, and the crystallinity of its derivatives make it a powerful tool for academic and industrial researchers.[13] The predictable stereochemical control arises from a well-defined, chelated lithium enolate intermediate. The versatility of the cleavage procedures further enhances its utility, providing access to a wide array of highly enantiomerically enriched building blocks essential for the development of new pharmaceuticals and other complex molecular targets.[4]

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Lithium Chloride in the Diastereoselective Alkylation of Pseudoephedrine Amides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, represents a significant advancement in asymmetric synthesis, providing a practical and efficient method for preparing enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[1][2][3] A critical component of this methodology is the use of lithium chloride (LiCl) during the alkylation of pseudoephedrine amide enolates. This guide delves into the multifaceted role of lithium chloride in this pivotal reaction, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to provide a comprehensive resource for professionals in the field.

The efficacy of pseudoephedrine as a chiral auxiliary stems from its ability to direct the stereochemical outcome of reactions.[2] Both enantiomers of pseudoephedrine are readily available and inexpensive.[3][4] They can be acylated to form tertiary amides, which are often crystalline and thus easy to purify.[5] The subsequent alkylation of the enolate derived from this amide proceeds with a high degree of diastereoselectivity, a result of the rigid, chelated structure of the intermediate.[1][2]

Core Principles: The Pivotal Role of Lithium Chloride

The addition of lithium chloride is essential for achieving high yields and rapid reaction rates in the alkylation of pseudoephedrine amides.[4][5] In the absence of LiCl, these reactions are often sluggish and incomplete.[4] For instance, the reaction of n-butyl iodide with the enolate of pseudoephedrine propionamide (B166681) shows only 32% conversion after 5 hours at 0 °C without LiCl, whereas the reaction is complete within 1.5 hours in its presence.[4]

The primary functions of lithium chloride in this reaction are:

-

Acceleration of Alkylation: Lithium enolates in solution are known to exist as aggregates.[4][6] It is proposed that lithium chloride breaks down these aggregates, leading to a more reactive, monomeric enolate species.[4][5] Structural studies have further revealed that LiCl forms adducts with the enolate, which dramatically accelerates the alkylation reaction.[5][6][7]

-

Suppression of O-Alkylation: A significant side reaction in the absence of LiCl is the alkylation of the secondary hydroxyl group of the pseudoephedrine auxiliary.[4][8] The presence of lithium chloride effectively suppresses this O-alkylation, leading to a cleaner reaction profile and higher yields of the desired C-alkylated product.[4][8]

The high diastereoselectivity of the alkylation is attributed to the formation of a (Z)-enolate that is chelated to the lithium cation, which is also coordinated to the hydroxyl group of the auxiliary.[1][2] This rigid, six-membered ring-like transition state, combined with the steric hindrance from the auxiliary's methyl group, effectively shields one face of the enolate, compelling the electrophile to attack from the less hindered face.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies, highlighting the impact of lithium chloride and the diastereoselectivity of the alkylation with various electrophiles.

Table 1: Effect of Lithium Chloride on Alkylation of Pseudoephedrine Propionamide Enolate [5]

| Alkylating Agent | LiCl (equivalents) | Reaction Time (h) at 0 °C | Conversion (%) | Yield of Recrystallized Product (%) |

| n-Butyl iodide | 0 | 5 | 32 | - |

| n-Butyl iodide | 6 | 1.5 | 100 | 80 |

| Benzyl bromide | 0 | - | 60 | - |

| Benzyl bromide | 6 | - | 100 | 90 |

Table 2: Diastereoselective Alkylation of Pseudoephedrine Amide Enolates with Primary Alkyl Halides [5][9]

| Entry | Pseudoephedrine Amide | Alkyl Halide | Crude Diastereomeric Ratio (dr) | Isolated Diastereomeric Ratio (dr) | Isolated Yield (%) |

| 1 | Propionamide | n-Butyl iodide | 95:5 | ≥99:1 | 80 |

| 2 | Propionamide | Benzyl bromide | 96:4 | ≥99:1 | 90 |

| 3 | Phenylacetamide | Methyl iodide | 97:3 | ≥99:1 | 92 |

| 4 | Phenylacetamide | Ethyl bromide | 98:2 | ≥99:1 | 88 |

| 5 | Propionamide | Ethyl iodide | 97:3 | ≥99:1 | 90 |

| 6 | Propionamide | n-Propyl iodide | 97:3 | ≥99:1 | 91 |

| 7 | Propionamide | Allyl iodide | 98:2 | ≥99:1 | 91 |

Experimental Protocols

The following is a representative experimental protocol for the diastereoselective alkylation of a pseudoephedrine amide.

1. Preparation of the Lithium Diisopropylamide (LDA)-LiCl Slurry:

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous lithium chloride (6.0–7.0 equivalents).[5]

-

Add anhydrous tetrahydrofuran (B95107) (THF) to create a suspension.[8]

-

Cool the suspension to -78 °C using a dry ice/acetone bath.[5]

-

Add diisopropylamine (B44863) (2.25 equivalents) to the suspension.[5]

-

Slowly add a solution of n-butyllithium in hexanes (2.1 equivalents) to the stirred suspension at -78 °C.[5]

2. Enolate Formation:

-

In a separate flame-dried flask, dissolve the pseudoephedrine amide (1.0 equivalent) in anhydrous THF.[5]

-

Slowly add the pseudoephedrine amide solution to the cold LDA-LiCl slurry at -78 °C via cannula.[5][10]

-

Stir the resulting mixture at -78 °C for 30–60 minutes.[5]

-

Warm the reaction to 0 °C and hold at this temperature for 10–15 minutes.[5]

3. Alkylation:

-

Cool the enolate solution to the desired temperature (typically 0 °C or -78 °C for reactive electrophiles).[9]

-

Stir the reaction at this temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS). Reaction times can vary from 1 to 12 hours.[10]

4. Work-up and Purification:

-

Upon completion, quench the reaction by slowly adding a saturated aqueous ammonium (B1175870) chloride solution.[10]

-

Allow the mixture to warm to room temperature.[11]

-

Separate the organic and aqueous layers and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).[10][11]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.[10][11]

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.[11]

-

Purify the crude product by recrystallization to yield the pure, diastereomerically enriched alkylated pseudoephedrine amide.[11]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanistic role of lithium chloride.

References

- 1. benchchem.com [benchchem.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Pseudophedrine-Derived Myers Enolates: Structures and Influence of Lithium Chloride on Reactivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pseudophedrine-Derived Myers Enolates: Structures and Influence of Lithium Chloride on Reactivity and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

(-)-Pseudoephedrine Hydrochloride in Stereoselective Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Pseudoephedrine (B34784) hydrochloride is a highly effective and widely utilized chiral auxiliary in stereoselective synthesis. Its low cost, commercial availability in both enantiomeric forms, and the crystalline nature of its amide derivatives make it a practical choice for the asymmetric synthesis of a diverse range of chiral molecules.[1][2] This technical guide provides an in-depth overview of the core principles, experimental methodologies, and applications of (-)-pseudoephedrine in directing stereoselective transformations, particularly in the formation of α-substituted chiral carboxylic acids, alcohols, aldehydes, and ketones.[1][3] Detailed experimental protocols, quantitative data, and mechanistic insights are presented to enable researchers to effectively implement this powerful synthetic tool.

Core Principles: The Myers Asymmetric Alkylation

The cornerstone of pseudoephedrine-mediated stereoselective synthesis is the Myers asymmetric alkylation, a robust method for the enantioselective alkylation of pseudoephedrine-derived amide enolates.[4][5] The process commences with the acylation of (-)-pseudoephedrine to form a tertiary amide. Subsequent deprotonation with a strong base, typically lithium diisopropylamide (LDA), in the presence of lithium chloride, generates a configurationally stable (Z)-enolate.[1][6][7]

The high diastereoselectivity of the alkylation step is attributed to the formation of a rigid, chelated intermediate where the lithium cation is coordinated to both the enolate oxygen and the hydroxyl group of the pseudoephedrine auxiliary.[6][7] This conformation, coupled with the steric hindrance from the auxiliary's methyl group, directs the approach of an electrophile to one face of the enolate, resulting in a predictable stereochemical outcome.[6][8] The newly formed stereocenter is typically syn to the methyl group and anti to the hydroxyl group of the pseudoephedrine moiety.[6][7]

Data Presentation

The following tables summarize the quantitative data for the key steps in pseudoephedrine-mediated stereoselective synthesis, providing a comparative overview of yields and stereoselectivities.

Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides [1]

| Entry | Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | CH₃I | CH₃ | 95 | >99 |

| 2 | CH₃CH₂I | CH₃CH₂ | 94 | >99 |

| 3 | CH₃(CH₂)₅I | CH₃(CH₂)₅ | 92 | >99 |

| 4 | (CH₃)₂CHCH₂I | (CH₃)₂CHCH₂ | 91 | >99 |

| 5 | C₆H₅CH₂Br | C₆H₅CH₂ | 93 | >99 |

Table 2: Cleavage of Alkylated Pseudoephedrine Amides to Carboxylic Acids [9]

| Entry | R | Cleavage Method | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | CH₃ | Acidic Hydrolysis (9-18 N H₂SO₄, dioxane) | 85-97 | >99 |

| 2 | CH₃CH₂ | Acidic Hydrolysis (9-18 N H₂SO₄, dioxane) | 85-97 | >99 |

| 3 | C₆H₅CH₂ | Basic Hydrolysis (n-Bu₄NOH, t-BuOH/H₂O) | 89-99 | >99 |

| 4 | (CH₃)₂CHCH₂ | Basic Hydrolysis (n-Bu₄NOH, t-BuOH/H₂O) | 89-99 | >99 |

Table 3: Reductive Cleavage to Primary Alcohols [9]

| Entry | R | Reducing Agent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | CH₃ | LiBH₄, Me₃SiCl | 89-94 | >99 |

| 2 | CH₃CH₂ | LiBH₄, Me₃SiCl | 89-94 | >99 |

| 3 | C₆H₅CH₂ | LiBH₄, Me₃SiCl | 89-94 | >99 |

Experimental Protocols

I. Synthesis of Pseudoephedrine Amides

This protocol describes the formation of the tertiary amide from (-)-pseudoephedrine and an acid chloride.

Materials:

-

(-)-Pseudoephedrine hydrochloride

-

Triethylamine (Et₃N)

-

Acid chloride (RCOCl)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Suspend (-)-pseudoephedrine hydrochloride (1.0 equiv) in CH₂Cl₂.

-

Add Et₃N (2.2 equiv) and stir until a clear solution is obtained.

-

Cool the solution to 0 °C in an ice bath.

-

Add the acid chloride (1.1 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

The crude amide can be purified by recrystallization.

II. Diastereoselective Alkylation of Pseudoephedrine Amides

This protocol details the enolate formation and subsequent alkylation.[1]

Materials:

-

Pseudoephedrine amide (1.0 equiv)

-

Anhydrous lithium chloride (LiCl)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Lithium diisopropylamide (LDA) solution in THF

-

Alkyl halide (R'-X)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the pseudoephedrine amide and anhydrous LiCl (6.0 equiv).

-

Add anhydrous THF and cool the resulting slurry to -78 °C.

-

Slowly add LDA (2.2 equiv) to the stirred slurry.

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes, and finally cool back to -78 °C.

-

Add the alkyl halide (1.5-4.0 equiv) dropwise to the enolate solution.

-

Stir the reaction at -78 °C to 0 °C for several hours, monitoring by TLC.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium (B1175870) chloride.

-

Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

The alkylated product can be purified by flash column chromatography or recrystallization.[1]

III. Cleavage of the Pseudoephedrine Auxiliary

Materials:

-

Alkylated pseudoephedrine amide (1.0 equiv)

-

Dioxane

-

9-18 N Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Sodium hydroxide (B78521) (NaOH) solution

Procedure:

-

Dissolve the alkylated pseudoephedrine amide in a mixture of dioxane and 9 N H₂SO₄.[8]

-

Heat the mixture at reflux (approximately 115 °C) for 12-24 hours.[8]

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous mixture with diethyl ether to isolate the chiral carboxylic acid.[8]

-

The combined ether layers can be dried and concentrated to yield the product.

-

To recover the auxiliary, basify the aqueous layer with NaOH solution until the pH is greater than 12 and extract with dichloromethane.[8]

Materials:

-

Alkylated pseudoephedrine amide (1.0 equiv)

-

Anhydrous THF

-

Chlorotrimethylsilane (TMSCl)

-

Lithium borohydride (B1222165) (LiBH₄)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

Procedure:

-

To a solution of the alkylated pseudoephedrine amide in THF at 0 °C, add TMSCl (2.0 equiv).[9]

-

Add a solution of LiBH₄ (2.0 equiv) in THF.[9]

-

Stir the reaction mixture at room temperature for 12-16 hours.[9]

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the primary alcohol.[9]

Materials:

-

Alkylated pseudoephedrine amide (1.0 equiv)

-

Anhydrous THF

-

Lithium aluminum hydride (LAH)

-

Saturated aqueous ammonium chloride

Procedure:

-

Prepare lithium triethoxyaluminum hydride in situ by the slow addition of ethanol to a suspension of LAH in THF at 0 °C.[10]

-

Add a solution of the pseudoephedrine amide in THF dropwise to the hydride solution at -78 °C.[10]

-

Stir the reaction at -78 °C for several hours.

-

Quench with a saturated aqueous solution of ammonium chloride.[10]

-

Allow the mixture to warm to room temperature, and extract the product with an organic solvent.

Materials:

-

Alkylated pseudoephedrine amide (1.0 equiv)

-

Anhydrous THF

-

Organolithium reagent (R''Li)

-

Saturated aqueous ammonium chloride

Procedure:

-

Dissolve the alkylated pseudoephedrine amide in anhydrous THF and cool to -78 °C under an inert atmosphere.[10]

-

Add the organolithium reagent (2.0-5.0 equiv) dropwise.[11]

-

Stir the reaction mixture at -78 °C and allow it to slowly warm to 0 °C.[11]

-

Quench the reaction with saturated aqueous ammonium chloride solution.[11]

-

Extract the product with an organic solvent, wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.[11]

-

The ketone is then purified by column chromatography.[11]

Mandatory Visualizations

Caption: General experimental workflow for stereoselective synthesis using a pseudoephedrine chiral auxiliary.

Caption: Proposed mechanism for the Myers asymmetric alkylation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]

- 5. synarchive.com [synarchive.com]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Chiral Induction with (-)-Pseudoephedrine Amides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices of chiral induction utilizing (-)-pseudoephedrine (B34784) amides. This powerful and practical methodology, pioneered by Andrew G. Myers, offers a robust and highly stereocontrolled route to a wide array of enantiomerically enriched compounds, which are crucial in the development of pharmaceuticals and other bioactive molecules.[1][2][3] This document details the underlying mechanisms, experimental protocols, and quantitative data associated with this invaluable tool in asymmetric synthesis.

Core Principles: The Mechanism of Stereocontrol

The remarkable efficacy of pseudoephedrine as a chiral auxiliary stems from its ability to form a rigid, chelated lithium enolate intermediate. This intermediate effectively directs the approach of an electrophile to one face of the enolate, leading to a high degree of stereocontrol.[4][5] The process is initiated by the N-acylation of (-)-pseudoephedrine to form a tertiary amide.[2][6] Subsequent deprotonation of the α-carbon with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a (Z)-enolate.[5][6]

The key to the high diastereoselectivity is the formation of a stable, six-membered ring-like transition state where the lithium cation is chelated by both the enolate oxygen and the auxiliary's hydroxyl oxygen.[5] This chelation, combined with the steric hindrance from the methyl group on the pseudoephedrine backbone, blocks one face of the enolate.[5][7] Consequently, the electrophile is forced to attack from the less sterically encumbered face, resulting in a predictable stereochemical outcome.[5][6] The presence of lithium chloride is often crucial, as it can accelerate the rate of alkylation and suppress side reactions like O-alkylation.[2][8]

Experimental Workflow and Signaling Pathways

The overall experimental workflow for asymmetric alkylation using a pseudoephedrine amide chiral auxiliary can be visualized as a three-stage process: amide formation, diastereoselective alkylation, and finally, cleavage of the auxiliary to yield the desired chiral product.

Caption: General experimental workflow for asymmetric synthesis using a pseudoephedrine chiral auxiliary.

The mechanism of stereocontrol can be further illustrated by focusing on the key chelated enolate intermediate and the subsequent diastereoselective alkylation step.

Caption: Mechanism of stereocontrol via a chelated (Z)-enolate intermediate.

Quantitative Data Summary

The following tables summarize representative quantitative data for the key steps in the application of (-)-pseudoephedrine as a chiral auxiliary.

Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides[9]

| Entry | Pseudoephedrine Amide | Alkyl Halide | Yield (%) | Crude Diastereomeric Ratio (dr) | Isolated Diastereomeric Ratio (dr) |

| 1 | Propionamide | n-Butyl iodide | 80 | 95:5 | ≥99:1 |

| 2 | Propionamide | Benzyl bromide | 90 | 96:4 | ≥99:1 |

| 3 | Phenylacetamide | Methyl iodide | 92 | 97:3 | ≥99:1 |

| 4 | Phenylacetamide | Ethyl bromide | 88 | 98:2 | ≥99:1 |

Table 2: Cleavage of Alkylated Pseudoephedrine Amides to Carboxylic Acids[10]

| Method | Reagents | Substrate (R) | Yield (%) | Enantiomeric Excess (ee %) |

| Acidic Hydrolysis | 9-18 N H₂SO₄, dioxane | Various alkyl, aryl | 85-97 | >99 |

| Basic Hydrolysis | n-Bu₄NOH, t-BuOH/H₂O | Various alkyl, aryl | 89-99 | >99 |

Table 3: Cleavage of Alkylated Pseudoephedrine Amides to Primary Alcohols[10]

| Method | Reagent | Substrate (R) | Yield (%) | Enantiomeric Excess (ee %) |

| Reduction | LiBH₄, Me₃SiCl | Various alkyl | 89-94 | >99 |

Detailed Experimental Protocols

Protocol 1: Synthesis of (-)-Pseudoephedrine Amide

This protocol describes the acylation of (-)-pseudoephedrine with an acid chloride.

Materials:

-

(-)-Pseudoephedrine

-

Acid chloride (e.g., propionyl chloride)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add (-)-pseudoephedrine (1.0 eq) and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[4]

-

Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.[9]

Protocol 2: Asymmetric Alkylation of Pseudoephedrine Amide

This protocol details the highly diastereoselective alkylation of the pseudoephedrine amide.

Materials:

-

Pseudoephedrine amide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi)

-

Anhydrous lithium chloride (LiCl)

-

Alkyl halide

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In an oven-dried Schlenk flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.1 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C. Stir for 30 minutes at 0 °C.[1]

-

In a separate oven-dried flask, dissolve the pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) in anhydrous THF.[1]

-

Cool the amide solution to -78 °C and slowly add the freshly prepared LDA solution via cannula.

-

Stir the mixture at -78 °C for 30-60 minutes, then warm to 0 °C for 10-15 minutes.[2]

-

Cool the reaction mixture to the desired alkylation temperature (typically 0 °C or -78 °C) and add the alkyl halide (1.5-4.0 eq).[2]

-

Stir for 1-12 hours, monitoring by TLC until the starting material is consumed.[1]

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

-

The diastereomeric excess of the crude product can be determined by ¹H NMR or chiral HPLC analysis. Purification is often achieved by recrystallization to yield diastereomerically pure material.[9]

Protocol 3: Cleavage of the Chiral Auxiliary

Method A: Acidic Hydrolysis to Carboxylic Acid [10]

Materials:

-

Alkylated pseudoephedrine amide

-

Dioxane

-

9-18 N Sulfuric acid (H₂SO₄)

-

Diethyl ether

Procedure:

-

Dissolve the alkylated pseudoephedrine amide (1.0 eq) in dioxane.

-

Add an equal volume of aqueous H₂SO₄ (9-18 N).

-

Heat the biphasic mixture to reflux (100-110 °C) for 12-24 hours.

-

Cool the reaction to room temperature, dilute with water, and extract with diethyl ether to isolate the chiral carboxylic acid.

-

The aqueous layer can be basified to recover the pseudoephedrine auxiliary.[4]

Method B: Reductive Cleavage to a Primary Alcohol [10]

Materials:

-

Alkylated pseudoephedrine amide

-

Anhydrous THF

-

Chlorotrimethylsilane (TMSCl)

-

Lithium borohydride (B1222165) (LiBH₄)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

To a solution of the N-acyl-pseudoephedrine amide (1.0 eq) in THF at 0 °C, add TMSCl (2.0 eq).

-

Add a solution of LiBH₄ (2.0 eq) in THF.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the product with ethyl acetate. The organic layer is then washed with saturated aqueous sodium bicarbonate and brine.

Conclusion

The use of (-)-pseudoephedrine as a chiral auxiliary represents a highly practical and efficient method for the asymmetric synthesis of a diverse range of enantiomerically enriched compounds. Its low cost, ready availability in both enantiomeric forms, and the high diastereoselectivities typically achieved make it an invaluable tool for researchers in both academic and industrial settings. The straightforward experimental protocols and the ability to recover and reuse the auxiliary further enhance its appeal in the development of complex chiral molecules for the pharmaceutical and agrochemical industries.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis - ProQuest [proquest.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. Thesis | Probing the mechanism of diastereoselectivity of pseudoephedrine amide enolate alkylations | ID: 5m60qs02z | STAX [stax.strath.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to Enolate Formation with Pseudoephedrine Amides

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a defining challenge in modern chemistry, particularly within the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Among the arsenal (B13267) of techniques for asymmetric synthesis, the use of chiral auxiliaries remains a powerful and reliable strategy. This in-depth technical guide focuses on the seminal work of Andrew G. Myers and his colleagues, who established the inexpensive and readily available pseudoephedrine as a highly effective chiral auxiliary for the asymmetric alkylation of enolates. This methodology provides a practical and efficient route to a wide array of enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[1][2][3]

This guide will delve into the core principles of stereocontrol, provide detailed experimental protocols for the key transformations, and present a comprehensive summary of the quantitative outcomes, offering a valuable resource for researchers in organic synthesis and drug development.

Core Principles: The Mechanism of Stereocontrol

The remarkable stereoselectivity of the Myers asymmetric alkylation hinges on the formation of a rigid, chelated (Z)-enolate intermediate.[4] The process begins with the acylation of pseudoephedrine to form a tertiary amide. Subsequent deprotonation of the α-carbon with a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), in the presence of lithium chloride (LiCl), generates the key enolate.[5][6]

The high degree of facial selectivity arises from a well-defined six-membered ring-like transition state where the lithium cation is chelated by both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group.[1][4] This chelation, in concert with the steric hindrance provided by the methyl group on the pseudoephedrine backbone, effectively shields one face of the enolate. Consequently, the electrophile is directed to attack from the less hindered face, leading to a predictable and highly controlled stereochemical outcome.[4][5] The resulting product has a syn relationship between the newly introduced alkyl group and the methyl group of the auxiliary.[1]

The presence of lithium chloride is critical for the success of these reactions.[6] It has been shown to accelerate the rate of alkylation and suppress O-alkylation of the secondary hydroxyl group of the pseudoephedrine auxiliary.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data for the diastereoselective alkylation of pseudoephedrine amides with various electrophiles and the subsequent cleavage of the chiral auxiliary.

Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides with Primary Alkyl Halides [7]

| Entry | Electrophile (R-X) | Product R Group | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | CH₃I | CH₃ | 92 | ≥99 |

| 2 | CH₃CH₂I | CH₃CH₂ | 95 | 98 |

| 3 | CH₃(CH₂)₂CH₂Br | CH₃(CH₂)₂CH₂ | 99 | 97 |

| 4 | (CH₃)₂CHCH₂I | (CH₃)₂CHCH₂ | 98 | 97 |

| 5 | PhCH₂Br | PhCH₂ | 99 | 98 |

| 6 | CH₂=CHCH₂Br | CH₂=CHCH₂ | 98 | 95 |

| 7 | CH₃OCH₂CH₂Br | CH₃OCH₂CH₂ | 90 | 96 |

Table 2: Effect of Lithium Chloride on the Alkylation of Pseudoephedrine Propionamide Enolate [5]

| Alkylating Agent | LiCl (equiv.) | Reaction Time (h) at 0 °C | Conversion/Yield |

| n-Butyl iodide | 0 | 5 | 32% conversion |

| n-Butyl iodide | 6 | 1.5 | 80% yield |

| Benzyl bromide | 0 | - | 60% completion |

| Benzyl bromide | 6 | - | 90% yield |

Table 3: Cleavage of Alkylated Pseudoephedrine Amides [4]

| Alkylated Amide | Cleavage Method & Reagents | Product | Yield (%) | Stereochemical Purity (de/ee, %) |

| (2R)-2-Benzylpropionamide | H₂SO₄, H₂O, reflux | (R)-2-Benzylpropionic acid | 95 | ≥98 |

| (2R)-2-Methylpropionamide | LiAlH₄, THF | (R)-2-Methyl-1-propanol | 85 | ≥98 |

| (2R)-2-Benzylpropionamide | MeLi, THF | (R)-3-Phenyl-2-butanone | 88 | ≥98 |

Experimental Protocols

The following are detailed methodologies for the key steps in the Myers asymmetric alkylation.

Protocol 1: Synthesis of Pseudoephedrine Amides[1]

This procedure describes the acylation of (+)-pseudoephedrine with an acid chloride.

Materials:

-

(+)-Pseudoephedrine

-

Acid chloride (e.g., propionyl chloride)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of (+)-pseudoephedrine (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

-

Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization.[1]

Protocol 2: Diastereoselective Alkylation of Pseudoephedrine Amides[1][5]

This protocol details the enolate formation and subsequent alkylation.

Materials:

-

Pseudoephedrine amide

-

Anhydrous Lithium chloride (LiCl)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Alkyl halide

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of LDA/LiCl Slurry: To a flame-dried flask under an argon atmosphere, add anhydrous LiCl (6.0-7.0 eq) and anhydrous THF. Cool the suspension to -78 °C. Add diisopropylamine (2.25 eq) followed by the slow addition of n-BuLi (2.1 eq). Stir for 5 minutes at -78 °C, warm to 0 °C for 5 minutes, and then re-cool to -78 °C.[5]